3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one
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Overview
Description
“3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one” is a chemical compound with the molecular formula C14H13N3O2 . It has gained attention in recent years due to its significant pharmacological and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H13N3O2 . It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (the quinazoline) and the other of which contains a carbonyl group (the 4-one). Attached to this core is a 3,5-dimethyl-1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.277. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Scientific Research Applications
- Researchers have synthesized derivatives of 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one and evaluated their antibacterial potential . These compounds were tested against bacterial strains such as Escherichia coli and Xanthomonas citri. Understanding their antibacterial properties can contribute to the development of novel antimicrobial agents.
- Some publications have described the physiological activity of compounds derived from sulfo-derivatives of 3,5-dimethylisoxazole, which shares structural similarities with our compound of interest . Investigating these derivatives may reveal insights into their potential therapeutic applications.
Antibacterial Activity
Biological Activity of Sulfo-Derivatives
Safety and Hazards
While specific safety and hazard information for this compound is not available, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid breathing dust when handling similar chemical compounds .
properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-12(10(2)19-16-9)7-17-8-15-13-6-4-3-5-11(13)14(17)18/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLAXVQXIYHML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=NC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one |
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